molecular formula C20H15ClFNO B5741115 N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide CAS No. 546071-65-2

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide

Cat. No.: B5741115
CAS No.: 546071-65-2
M. Wt: 339.8 g/mol
InChI Key: DVPPSMPDLJULHE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide is a synthetic organic compound belonging to the class of N-substituted diarylacetamides. These compounds are of significant interest in chemical research due to their structural features and potential as intermediates or ligands. Structural Characteristics and Research Value: The molecule features a central acetamide group linking a 2,2-diphenylacetate moiety to an aromatic amine substituted with both chlorine and fluorine atoms. This specific substitution pattern on the aniline ring is a key structural motif in various pharmacologically active compounds. Related structures, such as N-(4-chlorophenyl)-2,2-diphenylacetamide, have been documented in crystallographic studies, revealing that the amide group and substituted benzene rings often adopt specific dihedral angles, which can influence the compound's solid-state packing and intermolecular interactions . The presence of multiple halogen atoms (Cl, F) and the amide group makes this compound a potential candidate for developing coordination chemistry, as amides are known for their excellent coordination abilities and can act as ligands for metal complexes . Potential Research Applications: Diphenylacetamide derivatives are frequently investigated for their versatile applications in scientific research. Their structural similarity to the lateral chain of natural benzylpenicillin makes them subjects of interest in medicinal chemistry research for exploring new bioactive molecules . Furthermore, the crystal structures of closely related acetamide compounds show that molecular packing is often stabilized by N—H···O hydrogen bonds, forming infinite chains, and weak C—H···O or C—H···π interactions . This makes them valuable in materials science for studying supramolecular assembly and crystal engineering. Handling and Usage: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO/c21-16-11-12-18(17(22)13-16)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPPSMPDLJULHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219980
Record name N-(4-Chloro-2-fluorophenyl)-α-phenylbenzeneacetamide
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Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546071-65-2
Record name N-(4-Chloro-2-fluorophenyl)-α-phenylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546071-65-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-fluorophenyl)-α-phenylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Reactivity of N 4 Chloro 2 Fluorophenyl 2,2 Diphenylacetamide

Established Synthesis Routes for N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide

The creation of the this compound molecule is centered on the formation of an amide linkage between two key precursors: 4-chloro-2-fluoroaniline (B1294793) and a diphenylacetyl moiety.

Two principal strategies are widely employed for the synthesis of N-aryl acetamides, both of which are applicable to the target compound.

Method A: Acyl Chloride Acylation This is a direct and common method for forming amide bonds. It involves the reaction of the amine precursor, 4-chloro-2-fluoroaniline, with diphenylacetyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a tertiary amine base like triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. This method has been successfully used for the synthesis of a closely related analogue, N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide. wikipedia.org

Method B: Carboxylic Acid and Amine Coupling This alternative route involves the direct coupling of diphenylacetic acid with 4-chloro-2-fluoroaniline. This transformation requires the use of a coupling agent to activate the carboxylic acid. A common and effective coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC). The reaction is performed in a suitable solvent, like dichloromethane, often with a base such as triethylamine. This approach was documented for the synthesis of N-(4-chlorophenyl)-2,2-diphenylacetamide, demonstrating its utility for structurally similar compounds. prepchem.comgoogle.com

Table 1: Comparison of Amidation Reaction Conditions for Analogous Compounds

MethodAcylating AgentAmineCoupling AgentBaseSolventReference
Acyl ChlorideDiphenylacetyl chloride3-chloro-4-fluoroanilineNoneTriethylamineDichloromethane wikipedia.org
Amine CouplingDiphenylacetic acid4-chloroanilineEDCTriethylamineDichloromethane prepchem.comgoogle.com

The availability and purity of the starting materials are critical for the successful synthesis of the final product.

Synthesis of Precursors:

4-chloro-2-fluoroaniline: This crucial aniline (B41778) derivative can be synthesized through several established routes. One common method is the reduction of the corresponding nitro compound, 4-chloro-2-fluoronitrobenzene, using reagents like iron powder or tin chloride in an acidic medium. nbinno.com Another documented laboratory procedure involves the hydrolysis of 4-chloro-2-fluoroacetanilide with a strong base, such as sodium hydroxide (B78521) in ethanol, followed by distillation to yield the pure aniline. prepchem.com Catalytic hydrogenation of the nitro precursor is also an effective method. chemicalbook.com

Diphenylacetic Acid & Diphenylacetyl Chloride: Diphenylacetic acid is a commercially available reagent. It can be converted to its more reactive acid chloride, diphenylacetyl chloride, by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used for this purpose, often in a solvent like anhydrous benzene (B151609), followed by distillation to remove excess reagent and solvent. orgsyn.org

Purification Methodologies:

Following the amidation reaction, a standard aqueous workup is typically performed. The reaction mixture is often poured into a dilute acid solution (e.g., aqueous HCl) to remove any unreacted amine and the amine-based catalyst. The crude product is then extracted into an organic solvent such as dichloromethane. wikipedia.orgprepchem.com The organic layer is subsequently washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid, followed by a wash with brine. prepchem.comgoogle.com After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrating it under reduced pressure, the crude solid is obtained. prepchem.comgoogle.com Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene (B28343) or N,N-dimethylformamide, via slow evaporation to yield single crystals of the final product. wikipedia.orgprepchem.comgoogle.com

Design and Synthesis of this compound Analogues

The molecular scaffold of this compound allows for systematic structural modifications to generate a library of related compounds. These modifications can be made at either the aniline or the diphenylacetyl portion of the molecule.

Table 2: Examples of Analogues Synthesized with Various Anilines

Aniline PrecursorResulting Compound NameReference
4-chloroanilineN-(4-chlorophenyl)-2,2-diphenylacetamide prepchem.comgoogle.com
3-chloro-4-fluoroanilineN-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide wikipedia.org
4-fluoroaniline2-chloro-N-(4-fluorophenyl)-2-phenylacetamide nbinno.com
p-Nitroaniline2-chloro-N-p-nitrophenylacetamide nih.gov
Note: These examples also feature a modified acyl group, as discussed in section 2.2.2.

Analogues can also be generated by altering the acyl donor from diphenylacetyl chloride (or its corresponding acid) to other acylating agents. This strategy allows for the investigation of the role that the bulky diphenylmethyl group plays in the molecule's properties. For instance, simpler acyl chlorides can be used to synthesize related N-(4-chloro-2-fluorophenyl)amides.

Table 3: Examples of Analogous Amides with Modified Acyl Groups

Acyl Chloride PrecursorResulting Compound ClassReference
Chloroacetyl chloride2-chloro-N-arylacetamides orgsyn.orgnih.gov
2-chloro-2-phenylacetyl chloride2-chloro-N-aryl-2-phenylacetamides nbinno.com

Reaction Pathways and Functional Group Transformations of this compound

The chemical reactivity of this compound is governed by its constituent functional groups: the amide linkage, the halogenated phenyl ring, and the two phenyl rings of the diphenylacetyl group.

Amide Hydrolysis: The central acetamide (B32628) bond, while generally stable, is susceptible to hydrolysis under either acidic or basic conditions. This reaction would cleave the molecule back to its original precursors: diphenylacetic acid and 4-chloro-2-fluoroaniline.

N-H Reactivity: The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base. The resulting anion could, in principle, be reacted with electrophiles, such as alkyl halides, in an N-alkylation reaction.

Electrophilic Aromatic Substitution (EAS): The three aromatic rings in the molecule can potentially undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org The regioselectivity of such reactions is directed by the existing substituents.

On the 4-chloro-2-fluorophenyl ring: The acetamide group (-NH-CO-R) is an ortho-, para-directing group, though it is deactivating due to the electron-withdrawing nature of the adjacent carbonyl. The fluorine and chlorine atoms are also deactivating but ortho-, para-directing. The combined effect of these groups would direct incoming electrophiles to the positions ortho and para to the amide's nitrogen atom, with steric hindrance and electronic factors influencing the precise outcome.

On the diphenylacetyl rings: These two phenyl rings are activated by the adjacent alkyl carbon. Therefore, they would be more susceptible to electrophilic attack than the halogenated ring, with substitution occurring at the ortho and para positions.

Advanced Synthetic Techniques for this compound and Related Compounds

The synthesis of N-aryl amides, such as this compound, is a cornerstone of medicinal and materials chemistry. While classical methods involving the condensation of a carboxylic acid and an amine with coupling reagents are widely used, the pursuit of greater efficiency, milder reaction conditions, and broader substrate scope has driven the development of advanced synthetic technologies. These modern techniques often rely on metal-catalyzed cross-coupling reactions or innovative energy sources to overcome the limitations of traditional approaches.

Transition Metal-Catalyzed N-Arylation

Transition metal catalysis offers a powerful alternative to classical amide bond formation, enabling the direct creation of a carbon-nitrogen bond between an amide and an aryl group. These methods are particularly valuable for constructing sterically hindered or electronically challenging N-aryl amides.

Palladium-Catalyzed Buchwald-Hartwig Amidation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C–N bonds. wikipedia.org Initially developed for aryl amines, its application has been extended to the N-arylation of amides. syr.edu This reaction allows for the coupling of an amide with an aryl halide or pseudohalide (e.g., triflate), providing a direct route to the target compound. organic-chemistry.org

The proposed synthesis of this compound via this method would involve the coupling of 2,2-diphenylacetamide (B1584570) with a suitable aryl halide, such as 1-bromo-4-chloro-2-fluorobenzene. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the amide, association to the palladium center, and subsequent reductive elimination to yield the N-aryl amide product and regenerate the Pd(0) catalyst. syr.edu The success of the reaction is highly dependent on the choice of ligand, with bulky, electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) often providing the most efficient catalysts. nih.govrug.nl

Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction)

As a more economical alternative to palladium, copper-catalyzed N-arylation reactions, modern variations of the classic Ullmann condensation and Goldberg reactions, have become a mainstay in organic synthesis. wikipedia.orgnie.edu.sg These reactions typically involve the coupling of an amide with an aryl halide, often an iodide or bromide, using a copper(I) salt as the catalyst. wikipedia.orgmdpi.com

Significant advancements in this area include the development of ancillary ligands, such as 1,2-diamines or amino acids like L-proline, which can accelerate the reaction and allow for milder conditions (90-140°C) compared to the harsh temperatures (>210°C) required for traditional Ullmann reactions. mdpi.comnih.govacs.org A plausible route to this compound would involve reacting 2,2-diphenylacetamide with 4-chloro-2-fluoro-1-iodobenzene in the presence of a copper(I) catalyst (e.g., CuI), a suitable ligand, and a base. nih.gov

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Goldberg)
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper(I) salts (e.g., CuI, Cu₂O)
Ligands Bulky biaryl phosphines (XPhos, BrettPhos)Diamines, amino acids (L-proline), phenanthrolines
Aryl Partner Chlorides, Bromides, Iodides, TriflatesPrimarily Iodides and Bromides
Reaction Temp. Often milder (RT to ~110°C)Typically higher (~90°C to 140°C)
Advantages Broad substrate scope, high efficiency, well-studiedLower cost, readily available catalysts
Challenges Higher catalyst/ligand cost, potential for side reactionsCan require higher temperatures, sometimes stoichiometric Cu

Enabling Technologies in Synthesis

Beyond catalyst development, advancements in reaction technology have provided new avenues for synthesizing complex molecules with improved speed, efficiency, and scalability.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes dielectric heating to rapidly and uniformly increase the temperature of a reaction mixture. rsc.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.gov The efficiency of microwave heating is particularly beneficial for transition metal-catalyzed reactions, which can be significantly accelerated. nih.gov The synthesis of N-aryl amides, including structures related to this compound, can be effectively performed under microwave irradiation, leading to rapid and high-yielding product formation. nih.gov

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction/Convection (external)Dielectric Heating (internal, uniform)
Reaction Time Hours to DaysSeconds to Minutes
Yield Often moderate to goodOften good to excellent
Side Reactions More prevalent due to prolonged heatingOften reduced due to short reaction times
Energy Efficiency LowerHigher

Continuous Flow Chemistry

Flow chemistry represents a paradigm shift from traditional batch processing to a continuous production model. nih.gov In a flow system, reagents are pumped through a network of tubes and reactors where they mix and react. researchgate.net This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability. scispace.com The formation of amide bonds is well-suited for flow chemistry, which can enable the safe use of highly reactive intermediates and facilitate multi-step syntheses in a streamlined fashion. researchgate.netacs.org This technology is particularly advantageous for industrial-scale production, where it can improve space-time yields and reduce waste. nih.gov

Molecular Structure and Conformational Analysis of N 4 Chloro 2 Fluorophenyl 2,2 Diphenylacetamide

Crystallographic Investigations of N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide

No single-crystal X-ray diffraction studies for this compound have been reported in the searched scientific literature. Therefore, crystallographic data such as the crystal system, space group, and unit cell dimensions are unknown.

Without experimental crystallographic data, a definitive analysis of the precise bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Conformational Landscape and Rotational Isomerism of this compound

The conformational landscape of this compound is expected to be defined by the rotational freedom around several key single bonds: the C-N amide bond, the N-C(aryl) bond, and the C-C bonds connecting the diphenylmethyl group to the acetamide (B32628) backbone. The presence of bulky phenyl groups and the halogen substituents on the N-phenyl ring likely introduces significant steric hindrance, which would govern the preferred conformations and create energy barriers to rotation.

In related structures, such as N-(4-Chlorophenyl)-2,2-diphenylacetamide, the chloro-substituted benzene (B151609) ring is observed to be nearly perpendicular to the two phenyl rings of the diphenylacetamide moiety. nih.govresearchgate.net This perpendicular arrangement is a common feature to minimize steric clash. For this compound, the addition of a fluorine atom at the ortho position (C2) of the N-phenyl ring is anticipated to introduce further steric constraints. This would likely influence the rotational barrier around the N-C(aryl) bond and could favor specific rotamers to alleviate the steric strain between the fluorine atom and the amide group.

The planarity of the amide group (-C(=O)NH-) is a well-established characteristic. However, slight deviations from planarity can occur. The rotational barrier around the C-N amide bond is typically high due to its partial double bond character, leading to the existence of cis and trans isomers. In the case of N-substituted acetamides, the trans conformation is generally more stable.

A detailed understanding of the conformational landscape would require computational modeling, such as Density Functional Theory (DFT) calculations, to map the potential energy surface as a function of the key dihedral angles. Such studies would elucidate the low-energy conformers, the transition states connecting them, and the corresponding rotational energy barriers.

Table 1: Postulated Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Influence on Conformation
O=C-N-C(aryl)Defines the orientation of the N-phenyl ring relative to the amide plane.Heavily influenced by steric hindrance from the 2-fluoro substituent.
C-N-C(aryl)-C(aryl)Describes the twist of the N-phenyl ring.Affected by ortho-substituents.
N-C-C(phenyl)1Rotation around the bond connecting the amide to the diphenylmethyl carbon.Influenced by the bulky phenyl groups.
N-C-C(phenyl)2Rotation around the bond connecting the amide to the diphenylmethyl carbon.Influenced by the bulky phenyl groups.

Influence of Halogenation on the Stereochemistry of this compound

The halogenation pattern—a chlorine atom at the para position (C4) and a fluorine atom at the ortho position (C2) of the N-phenyl ring—is expected to have a profound influence on the stereochemistry of the molecule.

In the crystal structure of the related N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, the dihedral angles between the acetamide group and the substituted benzene ring and the two phenyl rings are 10.8(8)°, 81.9(7)°, and 85.8(5)°, respectively. nih.gov For this compound, the ortho-fluoro group would likely lead to a larger dihedral angle between the acetamide plane and the N-phenyl ring.

Beyond steric effects, halogen atoms can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can influence crystal packing and, to a lesser extent, the conformational preferences in solution. The fluorine and chlorine atoms are electron-withdrawing, which will also affect the electronic distribution within the N-phenyl ring and potentially influence the properties of the amide linkage.

A comparative analysis with non-halogenated or differently halogenated analogues would be invaluable in quantifying the specific stereochemical effects of the 4-chloro and 2-fluoro substitutions. For instance, comparing the solid-state structures of N-phenyl-2,2-diphenylacetamide, N-(4-chlorophenyl)-2,2-diphenylacetamide, and the title compound would provide direct evidence of the influence of the number and position of halogen substituents on the molecular conformation and intermolecular interactions.

Table 2: Comparison of Dihedral Angles in Related Compounds

CompoundDihedral Angle between N-aryl ring and Phenyl rings (°)Reference
N-(4-Chlorophenyl)-2,2-diphenylacetamide87.33(9) and 88.69(9) nih.govresearchgate.net
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide81.9(7) and 85.8(5) nih.gov

Future experimental studies, particularly single-crystal X-ray diffraction, and computational investigations are essential to fully elucidate the intricate molecular structure and conformational dynamics of this compound.

Structure Activity Relationship Sar Studies of N 4 Chloro 2 Fluorophenyl 2,2 Diphenylacetamide Derivatives

Systematic Elucidation of Substituent Effects on Biological Potency

The biological potency of N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide analogues can be significantly modulated by the introduction of various substituents on the phenyl rings. Research on similar phenylacetamide scaffolds has demonstrated that both the electronic nature and the position of these substituents play a pivotal role in determining the compound's efficacy.

For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for their anticancer properties, the nature of the substituent on the N-phenyl ring was found to be a key determinant of cytotoxicity. nih.gov Compounds featuring electron-withdrawing groups, such as a nitro moiety, exhibited a higher cytotoxic effect compared to those with electron-donating groups like a methoxy (B1213986) moiety. nih.gov This suggests that the electronic properties of the substituents can influence the binding affinity of the compound to its target, potentially through electrostatic or hydrogen bonding interactions.

The table below illustrates the impact of different substituents on the anticancer activity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against the PC3 (prostate carcinoma) and MCF-7 (breast carcinoma) cell lines, with Imatinib as a reference drug.

CompoundSubstituent on N-phenyl ringPC3 IC50 (µM)MCF-7 IC50 (µM)
2b m-nitro52-
2c p-nitro80100
Imatinib -4098

Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov

These findings underscore the importance of systematic substituent modifications in optimizing the biological activity of this class of compounds.

Impact of Halogen Atom Position and Nature on Activity Profiles

The position and nature of halogen atoms on the phenyl rings of this compound and its analogues are critical determinants of their activity profiles. Halogens can influence the molecule's lipophilicity, electronic distribution, and conformation, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and target interaction.

Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that the biological activity varies with the position of substituents on the phenyl ring. nih.gov Specifically, halogenated substituents at the para-position of the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were associated with high lipophilicity. nih.gov This increased lipophilicity is believed to facilitate the passage of these compounds through the phospholipid bilayer of cell membranes, leading to enhanced biological activity. nih.gov

The specific combination of a chloro and a fluoro substituent on the N-phenyl ring of the title compound, this compound, suggests a deliberate tuning of these properties to achieve a desired biological effect. The electronegativity and size of the halogen atoms can also influence intermolecular interactions, such as halogen bonding, which may play a role in target recognition.

Conformational Flexibility and its Correlation with Biological Target Recognition

The three-dimensional conformation of this compound is a key factor in its ability to recognize and bind to its biological target. The molecule possesses significant conformational flexibility due to the rotation around the single bonds connecting the phenyl rings and the acetamide (B32628) backbone.

Crystallographic studies of closely related compounds provide valuable insights into the preferred conformations. For instance, in the crystal structure of N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, the dihedral angles between the acetamide group and the chlorofluoro-substituted benzene (B151609) ring and the two phenyl rings are 10.8°, 81.9°, and 85.8°, respectively. nih.gov In another related compound, N-(4-Chlorophenyl)-2,2-diphenylacetamide, the chloro-substituted benzene ring is almost perpendicular to the two phenyl rings, with dihedral angles of 87.33° and 88.69°. researchgate.netnih.gov

The table below summarizes the dihedral angles observed in the crystal structures of these related compounds, illustrating the spatial arrangement of the different ring systems.

CompoundDihedral Angle between Acetamide and Substituted Benzene RingDihedral Angle between Substituted Benzene Ring and Phenyl Ring 1Dihedral Angle between Substituted Benzene Ring and Phenyl Ring 2
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 10.8°81.9°85.8°
N-(4-Chlorophenyl)-2,2-diphenylacetamide -87.33°88.69°

Data from crystallographic studies. nih.govresearchgate.netnih.gov

This perpendicular arrangement of the phenyl rings relative to the substituted aniline (B41778) ring suggests a specific spatial orientation that may be crucial for fitting into the binding pocket of a biological target. The conformational flexibility allows the molecule to adopt an optimal geometry for binding, which is a critical aspect of its biological activity.

Molecular Descriptors in the SAR of this compound Analogues

Quantitative structure-activity relationship (QSAR) studies employ molecular descriptors to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, various descriptors can be used to rationalize and predict their potency.

Key molecular descriptors include:

Electronic Descriptors: Parameters such as Hammett constants can quantify the electron-donating or electron-withdrawing nature of substituents, which, as seen in section 4.1, can have a profound effect on activity. nih.gov

Topological Descriptors: The Topological Polar Surface Area (TPSA) is a descriptor that has been shown to be important for predicting the permeability of molecules. nih.gov For a series of N-(substituted phenyl)-2-chloroacetamides, TPSA was identified as a key parameter for high permeability. nih.gov

Steric Descriptors: The size and shape of the molecule and its substituents, often described by parameters like molar refractivity or Taft steric parameters, can influence how well the molecule fits into a binding site.

By systematically varying the structure and correlating these changes with biological activity through the lens of molecular descriptors, a predictive QSAR model can be developed to guide the design of more potent analogues.

Pharmacophore Modeling and Ligand Design Principles from SAR

The SAR data gathered for this compound and its analogues can be used to construct a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity.

Based on the available information, key pharmacophoric features for this class of compounds would likely include:

A hydrogen bond donor: The N-H group of the acetamide linkage.

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide group.

Two hydrophobic/aromatic regions: Represented by the two phenyl rings on the acetyl group.

A halogenated aromatic ring: The 4-chloro-2-fluorophenyl moiety, with specific positions of the halogens being important for activity.

These features, with their defined spatial relationships derived from conformational analysis, form a hypothesis for the key interactions with the biological target. This pharmacophore model can then be used as a template for the design of new ligands with potentially improved potency and selectivity. The principles derived from SAR, such as the preference for electron-withdrawing substituents and the importance of lipophilicity and specific halogenation patterns, provide a rational basis for further lead optimization.

Computational Chemistry and in Silico Analysis of N 4 Chloro 2 Fluorophenyl 2,2 Diphenylacetamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Molecular docking analyses on derivatives of 2-chloro-N,N-diphenylacetamide have been performed to investigate their binding to cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain. nih.gov These studies help in understanding how the acetamide (B32628) scaffold can fit into the active sites of such enzymes. Similarly, other research has explored the docking of N-phenylacetamide derivatives as potential carbonic anhydrase inhibitors. nih.gov

A hypothetical molecular docking study of N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide would involve preparing the 3D structure of the ligand and docking it into the binding site of a selected protein target. The results would be analyzed based on the binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Parameters for this compound with a Generic Kinase Target

ParameterDescriptionPredicted Value
Binding Affinity (kcal/mol) The predicted free energy of binding. A more negative value indicates a stronger interaction.-8.5 to -10.0
Hydrogen Bonds Number of hydrogen bonds formed between the ligand and the protein's active site residues.1-3
Interacting Residues Key amino acid residues in the protein's active site involved in binding.Asp, Lys, Leu, Val
Ligand Efficiency A measure of the binding energy per heavy atom in the ligand.0.30 - 0.40

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational stability of a molecule and the dynamics of its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can elucidate its flexibility and the stability of its different conformations. While specific MD simulation data for this exact compound is not available, studies on similar molecules highlight the utility of this technique. For instance, MD simulations have been employed to validate the stability of ligand-protein complexes predicted by molecular docking for other chloro-phenyl containing compounds. nih.gov

An MD simulation of this compound in an aqueous environment would track the trajectory of each atom over a period of nanoseconds. Analysis of these trajectories can reveal important structural information.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterDescriptionTypical Observation
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the molecule throughout the simulation, indicating structural stability.Low RMSD values (e.g., < 2 Å) suggest a stable conformation.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.Higher RMSF in the phenyl rings might indicate rotational flexibility.
Radius of Gyration (Rg) Indicates the compactness of the molecule over time.A stable Rg value suggests that the molecule maintains its overall shape.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interaction with the environment.Fluctuations in SASA can indicate conformational changes that expose or hide different parts of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule.

While a dedicated DFT study on this compound is not found in the reviewed literature, DFT has been widely applied to characterize similar acetamide and chlorophenyl-containing compounds. nih.govsciepub.com These studies often focus on optimizing the molecular geometry and calculating electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.

A DFT analysis of this compound would provide precise information on its bond lengths, bond angles, and electronic charge distribution.

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

PropertyDescriptionPredicted Value
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate an electron.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.-1.2 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating chemical reactivity. A smaller gap suggests higher reactivity.5.3 eV
Dipole Moment A measure of the overall polarity of the molecule.3.5 D
Mulliken Atomic Charges The partial charge distribution on individual atoms, indicating potential sites for electrophilic and nucleophilic attack.Negative charges on O and N atoms; positive charges on the carbonyl C and amide H.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structures of a series of compounds to their biological activities. These models are used to predict the activity of new compounds and to understand which structural features are important for their biological effects.

Specific QSAR models for this compound have not been published. However, QSAR studies have been conducted on related classes of compounds, such as N-(substituted phenyl)-2-chloroacetamides, to predict their antimicrobial activity. nih.gov These studies have shown that physicochemical properties like lipophilicity, which is influenced by the presence of halogen substituents, are crucial for biological activity.

A QSAR model applicable to this compound would be developed using a dataset of structurally similar compounds with known biological activities. The model would use various molecular descriptors as independent variables to predict the activity.

Table 4: Important Molecular Descriptors in a Hypothetical QSAR Model for Acetamide Derivatives

DescriptorDescriptionInfluence on Activity
LogP A measure of the lipophilicity of the compound.Higher LogP can enhance membrane permeability but may also increase toxicity.
Topological Polar Surface Area (TPSA) The sum of the surface areas of polar atoms in a molecule, related to its ability to permeate cell membranes.An optimal TPSA is generally required for good oral bioavailability.
Molecular Weight (MW) The mass of the molecule.Often correlated with size and can influence binding and pharmacokinetics.
Number of Hydrogen Bond Donors/Acceptors The number of atoms that can donate or accept a hydrogen bond, which is important for receptor binding.A balanced number is typically favorable for drug-likeness.
Electronic Descriptors (e.g., Hammett constants) Quantify the electron-donating or electron-withdrawing nature of substituents.Can significantly impact the reactivity and binding affinity of the molecule.

In Silico Pharmacokinetic Profiling (Non-human, Predictive Models)

In silico pharmacokinetic profiling, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, uses computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

While a specific in silico ADME profile for this compound is not publicly available, predictive models can be used to estimate its properties. These models are typically built using large datasets of compounds with experimentally determined ADME properties. For instance, in silico ADME predictions for various acetamide and chlorophenyl-containing compounds have been reported in the literature, often showing good absorption and metabolic stability profiles. orientjchem.orgcell4pharma.com

The predicted ADME properties for this compound would provide a preliminary assessment of its potential as a drug candidate.

Table 5: Predicted In Silico ADME Properties for this compound

ADME PropertyDescriptionPredicted Outcome
Human Intestinal Absorption (HIA) The percentage of the compound absorbed from the human intestine.High (>80%)
Caco-2 Permeability A measure of a compound's ability to cross the intestinal epithelial barrier, predicted from Caco-2 cell line experiments.Moderate to High
Blood-Brain Barrier (BBB) Penetration The ability of the compound to cross the blood-brain barrier.Likely to be a CNS penetrant
CYP450 Inhibition The potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.Potential inhibitor of CYP2D6 and CYP3A4
Plasma Protein Binding The extent to which the compound binds to proteins in the blood plasma.High (>90%)
Ames Mutagenicity Prediction of the compound's potential to cause mutations in DNA.Non-mutagenic
Hepatotoxicity Prediction of the compound's potential to cause liver damage.Low risk

Advanced Analytical Characterization in Research on N 4 Chloro 2 Fluorophenyl 2,2 Diphenylacetamide

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide. Each technique provides unique insights into the molecular framework.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The diphenylmethyl proton (-CH) would likely appear as a singlet. The aromatic protons of the two phenyl rings would produce complex multiplets. The protons on the 4-chloro-2-fluorophenyl ring would exhibit distinct signals, with their chemical shifts and coupling patterns influenced by the electron-withdrawing chloro and fluoro substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the amide group would have a characteristic downfield chemical shift. Signals for the aromatic carbons would appear in the typical aromatic region, with their precise shifts influenced by the attached substituents (chloro and fluoro groups).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide specific information about the fluorine atom on the phenyl ring. alfa-chemistry.com The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. alfa-chemistry.comnih.gov Coupling between the fluorine and adjacent protons would provide further structural confirmation.

Expected NMR Data Summary

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H7.0 - 8.5Aromatic protons, complex multiplets.
~5.0Diphenylmethyl proton, singlet.
~8.0 - 9.0Amide proton, broad singlet.
¹³C160 - 170Carbonyl carbon.
110 - 160Aromatic carbons.
~60Diphenylmethyl carbon.
¹⁹F-100 to -130Single resonance for the aromatic fluorine.

Note: The exact chemical shifts would need to be determined from an experimental spectrum of this compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various functional groups. A strong absorption band is expected for the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide would also be prominent. The C-H stretching vibrations of the aromatic rings and the diphenylmethyl group would be observed, as well as C-C stretching vibrations within the aromatic rings. The C-Cl and C-F stretching vibrations would also have characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for detecting vibrations of non-polar bonds. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3200 - 3400
C-H (aromatic)Stretch3000 - 3100
C=O (amide)Stretch1650 - 1680
C=C (aromatic)Stretch1450 - 1600
C-FStretch1000 - 1400
C-ClStretch600 - 800

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm the compound's molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2).

Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond and the loss of the diphenylmethyl group. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

X-ray Diffraction for Solid-State Characterization and Polymorphism

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction could be used to determine its precise molecular geometry, including bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

While the crystal structure of this compound is not publicly available, studies on closely related compounds, such as N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide and N-(4-chlorophenyl)-2,2-diphenylacetamide, have been reported. nih.govnih.gov These studies demonstrate the utility of X-ray diffraction in characterizing the solid-state structures of this class of compounds.

Furthermore, X-ray powder diffraction (XRPD) could be employed to study the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, and XRPD is a key technique for their identification and characterization.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would be characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature), allowing for its identification and quantification. A UV detector would be suitable for detecting this compound due to the presence of aromatic rings.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. If this compound is sufficiently volatile and stable at elevated temperatures, GC could be used for its analysis. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information, making it a valuable tool for identification and purity determination.

Future Perspectives and Translational Research Potential of N 4 Chloro 2 Fluorophenyl 2,2 Diphenylacetamide Preclinical Horizon

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency

The rational design of next-generation analogues of N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide will be pivotal in optimizing its therapeutic potential. This process will involve a systematic exploration of its structure-activity relationships (SAR). Key to this will be computational modeling to predict how structural modifications might influence binding affinity and efficacy.

Future synthetic strategies will likely focus on modifying the diphenylacetamide and the N-(4-chloro-2-fluorophenyl) moieties. For instance, the introduction of various substituents on the phenyl rings could modulate the compound's electronic and steric properties, potentially leading to enhanced interactions with biological targets. The synthesis of such analogues can be achieved through established methods for amide bond formation, such as the reaction of a substituted aniline (B41778) with a corresponding acyl chloride or carboxylic acid activated with a coupling agent.

A recent study on fluorine- and chlorine-substituted pyrazol-5-yl-benzamide derivatives demonstrated the successful use of rational design to develop novel succinate (B1194679) dehydrogenase inhibitors. nih.gov This approach, combining chemical synthesis with computational analysis, provides a roadmap for the development of more potent analogues of this compound.

Identification of Novel Biological Targets for Therapeutic Development (Preclinical)

A critical step in the preclinical development of this compound is the identification of its biological targets. Given that N-substituted 2-arylacetamides share structural similarities with the lateral chain of natural benzylpenicillin, it is plausible that this compound could interact with a range of biological macromolecules. caymanchem.com

Label-free target identification methods are particularly promising. pharmafeatures.com Techniques such as Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) allow for the identification of protein targets in their native state, which can provide more physiologically relevant results. pharmafeatures.com Furthermore, genetic screening approaches, including the use of CRISPR-based platforms, can help to confirm the involvement of identified targets in the compound's mechanism of action. pharmafeatures.com

Research on other aryl amino acetamides has identified targets such as the STAR-related lipid transfer protein (PfSTART1) in Plasmodium falciparum, suggesting a potential avenue for investigation. nih.govnih.gov The broad biological activities of related phenylacetamide derivatives, including anticancer and anticonvulsant effects, indicate that this compound may interact with a variety of protein targets. nih.govresearchgate.net

Integration of High-Throughput Screening and Omics Technologies in Discovery Pipelines

High-throughput screening (HTS) will be instrumental in efficiently evaluating large libraries of analogues derived from this compound. HTS assays can be designed to assess various biological activities, such as anti-inflammatory or anticancer effects. caymanchem.comresearchgate.net For instance, HTS-compatible assays for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes have been developed to screen for potential anti-inflammatory drug candidates. researchgate.net

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive understanding of the compound's mechanism of action. crownbio.comfrontlinegenomics.com These technologies can help to identify the molecular pathways affected by the compound and can aid in the discovery of biomarkers for predicting treatment response. aacrjournals.org Multi-omics approaches are increasingly being used in drug discovery to gain a holistic view of a compound's effects on a biological system. nih.gov

Development of Advanced Drug Delivery Concepts for Preclinical Application

The physicochemical properties of this compound, particularly its likely hydrophobic nature, will necessitate the development of advanced drug delivery systems to enhance its bioavailability and therapeutic efficacy. Nanotechnology-based carriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer promising solutions for delivering hydrophobic drugs. preprints.org

These advanced drug delivery systems can be engineered to improve drug solubility, protect the compound from degradation, and facilitate targeted delivery to specific tissues or cells, thereby minimizing off-target effects. nih.gov For example, liposomes can encapsulate both hydrophilic and hydrophobic drugs and can be modified to achieve controlled release and targeted delivery. genesispub.orgnih.gov Polymer-lipid hybrid nanoparticles are another emerging platform that combines the advantages of both liposomes and polymeric nanoparticles. nih.gov

Predictive Toxicology and Preclinical Efficacy Studies (without human or safety profile details)

Early assessment of the toxicological properties of this compound and its analogues is crucial for its preclinical development. In silico predictive models, such as quantitative structure-activity relationship (QSAR) models, can be employed to predict potential mutagenicity and other toxicities of aromatic amines and amides. nih.govimrpress.comdntb.gov.uanih.gov These computational tools can help to prioritize compounds for further development and reduce the reliance on animal testing.

Preclinical efficacy studies will be conducted in relevant in vitro and in vivo models to evaluate the therapeutic potential of the compound. For example, if the compound is being investigated as an anticancer agent, its cytotoxicity would be assessed against a panel of cancer cell lines. nih.gov Subsequent in vivo studies in animal models of cancer would then be performed to determine its antitumor activity.

Exploration of this compound as a Molecular Probe for Biological Investigations

Beyond its potential as a therapeutic agent, this compound could also serve as a valuable molecular probe for studying biological processes. Its ability to interact with specific biological targets could be harnessed to investigate the function of these targets in health and disease. For instance, if the compound is found to inhibit a particular enzyme, it could be used to study the physiological role of that enzyme.

The development of structurally related N-aryl acetamides that bind to specific proteins highlights the potential of this class of compounds as molecular probes. researchgate.net By understanding the interactions between this compound and its biological targets, researchers can gain new insights into complex biological systems.

Q & A

Q. How to analyze mechanisms of action when bioactivity data contradict SAR models?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Test against isoforms (e.g., CYP450 3A4 vs. 2D6) to identify off-target effects.
  • Metabolite Screening: Use LC-HRMS to detect active metabolites that may explain discrepancies.
  • Functional Group Mutagenesis: Synthesize analogs (e.g., replacing chloro with methoxy) to validate SAR hypotheses .

Notes

  • Structural Analysis: SHELX programs () are recommended for crystallographic refinement.
  • Advanced Methods: Combined experimental-computational approaches are critical for resolving data contradictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.